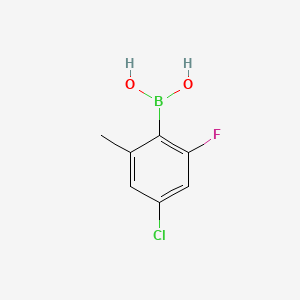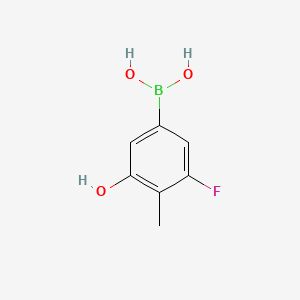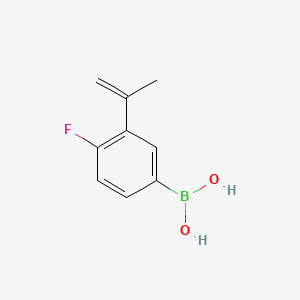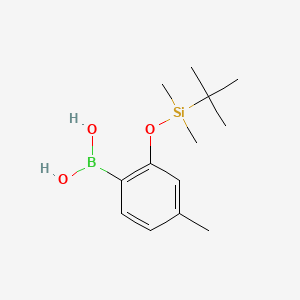
(2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl(dimethyl)silyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid typically involves the protection of phenolic hydroxyl groups with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected phenol is then subjected to borylation reactions using reagents like bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions to introduce the boronic acid functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Phenols or quinones.
Reduction: Boranes or borinic acids.
Substitution: Biaryl compounds or other cross-coupled products.
科学的研究の応用
Chemistry
In organic synthesis, (2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and diagnostic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with other organic and inorganic entities .
作用機序
The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group can mimic the transition state of enzymatic reactions, thereby inhibiting enzyme activity .
類似化合物との比較
Similar Compounds
[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid: Lacks the methyl group on the phenyl ring.
[2-[Tert-butyl(dimethyl)silyl]oxy-4-ethylphenyl]boronic acid: Has an ethyl group instead of a methyl group on the phenyl ring.
[2-[Tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group provides steric protection to the boronic acid functionality, enhancing its stability and selectivity in reactions. The methyl group on the phenyl ring can influence the compound’s electronic properties, making it distinct from its analogs .
特性
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxy-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-10-7-8-11(14(15)16)12(9-10)17-18(5,6)13(2,3)4/h7-9,15-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIIXPTUVQMMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
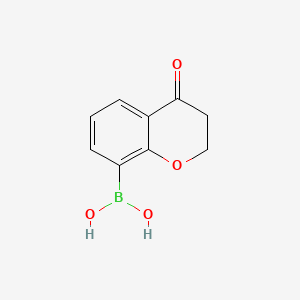

![(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)

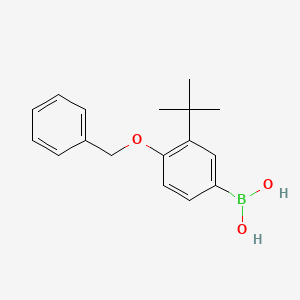

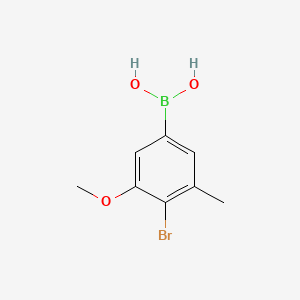

![[2-Methoxy-5-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206495.png)
![[2-Methyl-5-(phenylmethoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B8206502.png)
